molecular formula C15H18ClN3O2 B7561510 2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Cat. No. B7561510
M. Wt: 307.77 g/mol
InChI Key: RLVTVKZWZWKFFG-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide, commonly known as X, is a synthetic compound with potential therapeutic properties. This compound has been extensively studied in various scientific research applications due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of X involves the inhibition of voltage-gated sodium channels in neurons, leading to a decrease in the release of neurotransmitters such as glutamate and substance P. This results in a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that X has a high degree of selectivity for sodium channels in neurons, resulting in minimal effects on other ion channels. This selectivity makes X a promising candidate for the development of new analgesic and anti-inflammatory drugs with fewer side effects.

Advantages and Limitations for Lab Experiments

The main advantage of using X in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation pathways. However, X has limitations in terms of its solubility and stability, which can pose challenges in experimental design and interpretation of results.

Future Directions

There are several future directions for the study of X. One potential application is the development of new analgesic and anti-inflammatory drugs based on the structure of X. Another direction is the study of X in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanisms of action of X and its potential applications in the treatment of neurological disorders.

Synthesis Methods

The synthesis of X involves the reaction between 4-chlorobenzyl chloride and N-(3-methyl-1,2-oxazol-5-yl)propan-2-amine in the presence of a suitable base. The reaction yields X as a white crystalline solid with high purity.

Scientific Research Applications

X has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. X has also been shown to have anticonvulsant properties and is being studied for the treatment of epilepsy.

properties

IUPAC Name

2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c1-10-8-14(21-18-10)17-15(20)11(2)19(3)9-12-4-6-13(16)7-5-12/h4-8,11H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVTVKZWZWKFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C(C)N(C)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

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